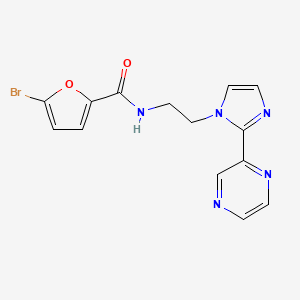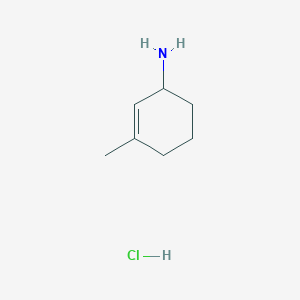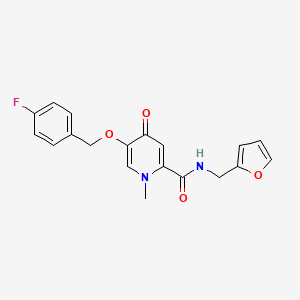![molecular formula C13H14N4OS B2603124 1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one CAS No. 2097862-67-2](/img/structure/B2603124.png)
1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-inflammatory Activity
Pyridazin-3(2H)-one derivatives are well known for their pronounced anti-inflammatory activities . They can be used in the treatment of conditions that cause inflammation such as arthritis, allergies, and autoimmune diseases.
Analgesic and Antinociceptive Activities
These compounds have also shown significant analgesic and antinociceptive activities . This means they could potentially be used in pain management, providing relief from both acute and chronic pain.
Cardiovascular Effects
Pyridazin-3(2H)-one derivatives have demonstrated cardiovascular effects, including antihypertensive and cardiotonic activities . This suggests potential applications in the treatment of cardiovascular diseases such as hypertension and heart failure.
Antiulcer Activities
These compounds have been reported to have antiulcer activities . They could potentially be used in the treatment of ulcers, providing relief from symptoms and promoting healing.
Antidiabetic Properties
Pyridazin-3(2H)-one derivatives have also been reported as antidiabetic agents . They could potentially be used in the management of diabetes, helping to regulate blood sugar levels.
Anticonvulsant Properties
These compounds have shown anticonvulsant properties . This suggests potential applications in the treatment of seizure disorders such as epilepsy.
Antiasthmatic Properties
Pyridazin-3(2H)-one derivatives have been reported as antiasthmatic agents . They could potentially be used in the treatment of asthma, helping to manage symptoms and prevent asthma attacks.
Antimicrobial Properties
Lastly, these compounds have demonstrated antimicrobial properties . This suggests potential applications in the treatment of various bacterial, viral, and fungal infections.
Mechanism of Action
properties
IUPAC Name |
1-[3-(pyridazin-3-ylamino)azetidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(6-10-3-5-19-9-10)17-7-11(8-17)15-12-2-1-4-14-16-12/h1-5,9,11H,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFDYGPVSQMDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)NC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclopropyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2603043.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603049.png)
![methyl [4-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2603050.png)
![8-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2603051.png)
![2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2603053.png)

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2603056.png)


![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2603061.png)
![N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2603062.png)
